3-ethyl-6-methyl-1H-indole

Catalog No.
S14230406
CAS No.
M.F
C11H13N
M. Wt
159.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-ethyl-6-methyl-1H-indole

Product Name

3-ethyl-6-methyl-1H-indole

IUPAC Name

3-ethyl-6-methyl-1H-indole

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

InChI

InChI=1S/C11H13N/c1-3-9-7-12-11-6-8(2)4-5-10(9)11/h4-7,12H,3H2,1-2H3

InChI Key

CGRNRIWRVSONRZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC2=C1C=CC(=C2)C

3-Ethyl-6-methyl-1H-indole is a heterocyclic organic compound that belongs to the indole family, characterized by a bicyclic structure comprising a six-membered benzene ring fused to a five-membered pyrrole ring. The molecular formula of 3-ethyl-6-methyl-1H-indole is C11H13NC_{11}H_{13}N, and it features ethyl and methyl substituents at the 3 and 6 positions, respectively. This compound exhibits significant structural diversity due to the presence of substituents, which can influence its chemical properties and biological activities.

The reactivity of 3-ethyl-6-methyl-1H-indole primarily involves electrophilic aromatic substitution reactions, particularly at the 3-position, which is significantly more reactive than benzene due to the electron-donating nature of the indole nitrogen. Common reactions include:

  • Alkylation: The compound can undergo alkylation through nucleophilic substitution.
  • Acylation: It can react with acyl chlorides to form amides.
  • Halogenation: Electrophilic halogenation can occur at various positions depending on reaction conditions.

These reactions are often facilitated by the presence of electron-donating groups that enhance nucleophilicity at specific sites on the indole ring .

Indoles, including 3-ethyl-6-methyl-1H-indole, are known for their diverse biological activities. They have been studied for their potential as:

  • Anticancer agents: Certain indole derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial compounds: Indoles have shown activity against bacteria and fungi.
  • Neuroprotective agents: Some studies suggest that indoles may play a role in neuroprotection and modulation of neurotransmitter systems.

The specific biological activities of 3-ethyl-6-methyl-1H-indole are still under investigation, but its structural characteristics suggest potential for significant pharmacological effects .

Synthesis of 3-ethyl-6-methyl-1H-indole can be achieved through several methods:

  • Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde in acidic conditions to form the indole structure.
  • Vilsmeier-Haack Reaction: A more modern approach where an indole derivative is reacted with a Vilsmeier reagent (usually phosphorus oxychloride and an amine) to introduce substituents at specific positions .
  • One-Pot Reactions: Recent advancements have led to one-pot synthesis methods that streamline the process by reducing purification steps and enhancing yield .

3-Ethyl-6-methyl-1H-indole has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting cancer or infectious diseases.
  • Agricultural Chemicals: Its antimicrobial properties could be harnessed in developing new agrochemicals.
  • Material Science: Indoles are investigated for their use in organic electronics and photonic devices due to their electronic properties.

Studies on interaction mechanisms involving 3-ethyl-6-methyl-1H-indole focus on its binding affinity with various biological targets, including enzymes and receptors. Understanding these interactions is crucial for elucidating its pharmacodynamics and optimizing its therapeutic potential. Research indicates that indoles can modulate enzyme activity and influence signaling pathways, potentially leading to novel therapeutic strategies against diseases such as cancer and bacterial infections .

Several compounds share structural similarities with 3-ethyl-6-methyl-1H-indole, each exhibiting unique properties:

Compound NameMolecular FormulaNotable Features
1-MethylindoleC9H9NC_{9}H_{9}NSimple methyl substitution at position 1
2-EthylindoleC10H11NC_{10}H_{11}NEthyl group at position 2
5-MethylindoleC9H9NC_{9}H_{9}NMethyl substitution at position 5
IndoleC8H7NC_{8}H_{7}NParent structure without substitutions

Uniqueness of 3-Ethyl-6-Methyl-1H-Indole

The unique combination of ethyl and methyl groups at positions three and six distinguishes this compound from other indoles. This specific substitution pattern can influence its reactivity, solubility, and biological activity compared to simpler indoles like indole or methylindoles. The presence of both substituents may enhance its affinity for certain biological targets, making it a promising candidate for further research in medicinal chemistry .

XLogP3

3.2

Hydrogen Bond Donor Count

1

Exact Mass

159.104799419 g/mol

Monoisotopic Mass

159.104799419 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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